molecular formula C10H7F2NO B13668011 5-(3,4-Difluorophenyl)-3-methylisoxazole

5-(3,4-Difluorophenyl)-3-methylisoxazole

Cat. No.: B13668011
M. Wt: 195.16 g/mol
InChI Key: AHDKREGNXSHYGQ-UHFFFAOYSA-N
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Description

5-(3,4-Difluorophenyl)-3-methylisoxazole is a heterocyclic compound that features a difluorophenyl group attached to an isoxazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-Difluorophenyl)-3-methylisoxazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3,4-difluorobenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime, followed by cyclization with acetic anhydride . Another approach involves the use of 3,4-difluorophenylhydrazine and ethyl acetoacetate under acidic conditions to yield the desired isoxazole .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often utilizing continuous flow reactors to enhance yield and efficiency. The use of catalysts and automated systems can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

5-(3,4-Difluorophenyl)-3-methylisoxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of difluorophenyl isoxazole oxides.

    Reduction: Formation of difluorophenyl isoxazole alcohols.

    Substitution: Formation of substituted difluorophenyl isoxazoles.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-(3,4-Difluorophenyl)-3-methylisoxazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact pathways can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3,4-Difluorophenyl)-3-methylisoxazole stands out due to its unique combination of a difluorophenyl group and an isoxazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H7F2NO

Molecular Weight

195.16 g/mol

IUPAC Name

5-(3,4-difluorophenyl)-3-methyl-1,2-oxazole

InChI

InChI=1S/C10H7F2NO/c1-6-4-10(14-13-6)7-2-3-8(11)9(12)5-7/h2-5H,1H3

InChI Key

AHDKREGNXSHYGQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=C1)C2=CC(=C(C=C2)F)F

Origin of Product

United States

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